molecular formula C19H14O2 B8586963 1-(Naphthalen-1-yl)-3-phenylpropane-1,3-dione CAS No. 73981-95-0

1-(Naphthalen-1-yl)-3-phenylpropane-1,3-dione

Cat. No. B8586963
CAS RN: 73981-95-0
M. Wt: 274.3 g/mol
InChI Key: BXPYHHCYIKJNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Naphthalen-1-yl)-3-phenylpropane-1,3-dione is a useful research compound. Its molecular formula is C19H14O2 and its molecular weight is 274.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Naphthalen-1-yl)-3-phenylpropane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Naphthalen-1-yl)-3-phenylpropane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73981-95-0

Product Name

1-(Naphthalen-1-yl)-3-phenylpropane-1,3-dione

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

1-naphthalen-1-yl-3-phenylpropane-1,3-dione

InChI

InChI=1S/C19H14O2/c20-18(15-8-2-1-3-9-15)13-19(21)17-12-6-10-14-7-4-5-11-16(14)17/h1-12H,13H2

InChI Key

BXPYHHCYIKJNLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.5 gr of 50% slurry of sodium amide was suspended in 100 ml of anhydrous ether in a 250 ml round bottom flask that was equipped with a magnetic stir bar and a condenser. To this suspension was added 10.2 gr of solid acetonaphthone and continued stirring for 5 min at room temperature. After 5 minutes, 8.16 gr of methylbenzoate was added in one lot as a neat liquid. At this point, the reaction flask was transferred to an oil bath and the bath temperature was raised so that the contents reflux gently in ether for 3 hours. The contents were then poured onto 300 gr of solid ice and the pH was adjusted to 7.0 with conc. HCl while stirring. The ether layer was separated and the aqueous layer was extracted with 150 ml aliquots of ether twice. Combined ether layers were dried over a bed of anhydrous sodium sulfate and concentrated on rotavapor to about 100 ml and let it sit at RT. The recrystallized solid was filtered, washed with ether and dried to obtain 10.6 gr of solid diketone.
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